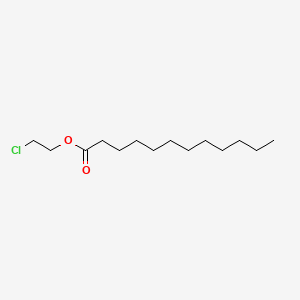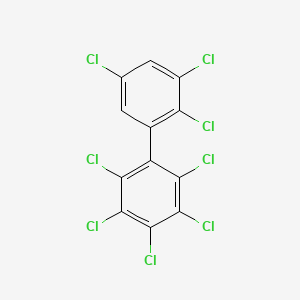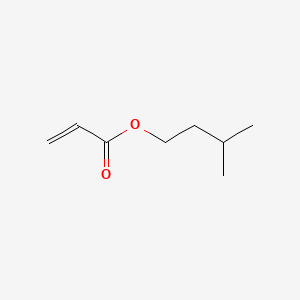
Acrylic acid isoamyl ester
Übersicht
Beschreibung
Acrylic acid isoamyl ester, also known as isopentyl acrylate, is a compound with the CAS Number: 4245-35-6 and a molecular weight of 142.2 . It is used in various applications in pharmaceutical formulations as a solvent and fragrance agent . It is also a key constituent in anti-inflammatory medications and local anesthetics .
Synthesis Analysis
The synthesis of similar esters, such as isoamyl acetate, has been studied extensively. The Fischer esterification method is commonly used, which involves refluxing a carboxylic acid and an alcohol . In the case of isoamyl acetate, isoamyl alcohol and acetic acid are used . The reaction is exothermic and produces a colorless liquid with a strong characteristic smell .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H14O2 . The IUPAC Standard InChI isInChI=1S/C8H14O2/c1-4-8(9)10-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 . Chemical Reactions Analysis
The esterification of this compound is a highly exothermic reaction . The reaction involves the conversion of a carboxylic acid with alcohol into an ester, a process known as "Fischer’s esterification" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 142.2 .Wirkmechanismus
Target of Action
Acrylic acid isoamyl ester, also known as isopentyl acrylate, is an organic compound that is primarily used as a flavor additive in the food industry . The primary targets of this compound are the enzymes involved in the esterification process, such as Candida antarctica Lipase-B (CALB) .
Mode of Action
The mode of action of this compound involves an esterification reaction. In this reaction, this compound interacts with its target enzymes to form a new compound. For example, in the presence of the enzyme CALB, a reaction synthesis occurs between acetic anhydride and isoamyl alcohol, resulting in the formation of isoamyl acetate .
Biochemical Pathways
The biochemical pathway affected by this compound is the esterification pathway. This pathway involves the reaction of a carboxylic acid with an alcohol to form an ester . The esterification of this compound is a key step in the production of flavors and fragrances, such as isoamyl acetate, which has a characteristic banana flavor .
Pharmacokinetics
It is known that the compound is used in a solvent-free system (sfs), which may influence its bioavailability .
Result of Action
The result of the action of this compound is the formation of esters, such as isoamyl acetate. These esters are commonly used in the food industry as flavor additives . The production of these esters through the esterification process involving this compound is a key aspect of the compound’s molecular and cellular effects.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction synthesis involving this compound is carried out in a solvent-free system (SFS), which can influence the compound’s action, efficacy, and stability . Additionally, the reaction parameters, such as reaction temperature, acid/alcohol molar ratio, and enzyme loading, can also impact the yield of the esterification process .
Vorteile Und Einschränkungen Für Laborexperimente
The use of acrylic acid isoamyl ester in laboratory experiments has a number of advantages. It is highly reactive, making it useful in a variety of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. However, it is also highly flammable and can cause irritation to the skin, eyes, and respiratory tract, making it important to use caution when handling.
Zukünftige Richtungen
Acrylic acid isoamyl ester has a variety of potential applications, including in the synthesis of pharmaceuticals, surfactants, dyes, and polymers. Additionally, it can be used as a solvent in a variety of organic synthesis reactions. Further research is needed to explore the potential of this compound in a variety of applications. Additionally, further research is needed to better understand the potential health effects of prolonged exposure to this compound.
Wissenschaftliche Forschungsanwendungen
Acrylic acid isoamyl ester is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, surfactants, and dyes. It is also used as a monomer in the production of polymers, as well as in the production of paints and coatings. Additionally, it is used as a solvent in a variety of organic synthesis reactions.
Safety and Hazards
Acrylic acid isoamyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause severe skin burns and eye damage . It is also harmful if swallowed, inhaled, or in contact with skin . Furthermore, it is very toxic to aquatic life and can have long-lasting effects .
Biochemische Analyse
Biochemical Properties
Acrylic acid isoamyl ester plays a significant role in biochemical reactions, particularly in esterification processes. It interacts with enzymes such as lipases, which catalyze the formation of esters from acids and alcohols. For instance, Candida antarctica Lipase B (CALB) is known to facilitate the esterification of this compound with various alcohols . This interaction is crucial for the synthesis of esters in a solvent-free system, highlighting the compound’s utility in biocatalysis.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression. The compound can modulate the activity of certain transcription factors, thereby affecting the expression of genes involved in cellular metabolism . Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites, which in turn affects cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes such as alcohol acyltransferases, which catalyze the formation of esters by transferring acyl groups to alcohols . This process involves the formation of a covalent intermediate, which is then hydrolyzed to release the ester product. The compound’s ability to inhibit or activate specific enzymes also plays a role in its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where a certain dosage level leads to significant changes in biochemical and physiological parameters.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to release acrylic acid and isoamyl alcohol . These metabolites can then enter various metabolic pathways, including the citric acid cycle and fatty acid metabolism. The compound’s interaction with cofactors such as coenzyme A is also crucial for its metabolic processing.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biochemical activity and overall effects on the organism.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals and post-translational modifications . This localization can affect the compound’s activity and interactions with other biomolecules, ultimately influencing its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-methylbutyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-8(9)10-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYGIPWYVVJFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074661 | |
| Record name | 2-Propenoic acid, 3-methylbutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4245-35-6 | |
| Record name | Isoamyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopentyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4245-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-methylbutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the likely role of Acrylic acid isoamyl ester in the spray paint formulation?
A1: While the abstract doesn't explicitly detail the function of each component, this compound likely acts as a coalescing agent []. Coalescing agents are solvents that temporarily soften paint particles during the drying process, allowing them to flow together and form a continuous film upon evaporation [].
Q2: How might the presence of this compound affect the final properties of the spray paint?
A2: The inclusion of this compound can influence several properties of the final spray paint:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


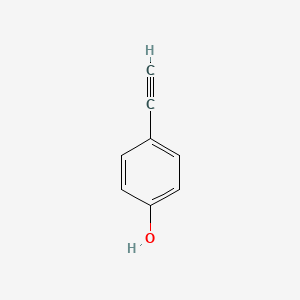
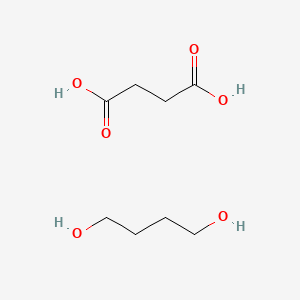
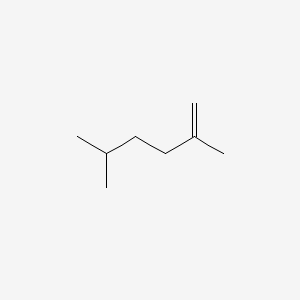
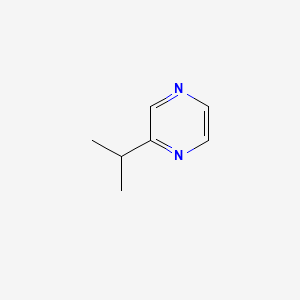
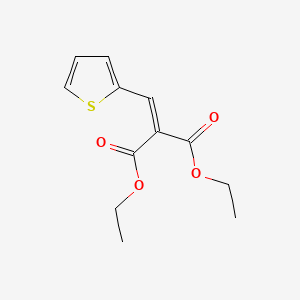


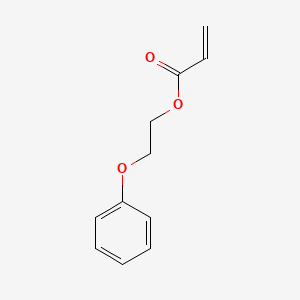


![Chromate(1-),[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-(3-sulfophenyl)-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(4-)]-, sodium](/img/structure/B1585011.png)
